2-[(4-methoxyphenyl)methyl]-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
Description
The compound 2-[(4-methoxyphenyl)methyl]-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione features a complex heterocyclic architecture, combining a benzothiadiazine trione core with fused pyrido[1,2-a]pyrimidin-4-one and 4-methoxyphenylmethyl substituents. While direct data on its synthesis or bioactivity are absent in the provided evidence, comparisons with structurally related compounds offer insights into its likely properties.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1,1-dioxo-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c1-33-19-11-9-17(10-12-19)15-28-24(30)27(20-6-2-3-7-21(20)34(28,31)32)16-18-14-23(29)26-13-5-4-8-22(26)25-18/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHNKEYLEJRHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methoxyphenyl)methyl]-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves multiple steps, starting with the preparation of the core benzothiadiazine structure. This is typically achieved through a series of condensation reactions involving appropriate starting materials. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to maximize efficiency and minimize costs. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. The industrial methods also focus on ensuring the safety and environmental sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-[(4-methoxyphenyl)methyl]-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield corresponding sulfoxides or sulfones, while reduction reactions can produce amines or alcohols
Scientific Research Applications
Chemical Identification
- IUPAC Name : 2-[(4-methoxyphenyl)methyl]-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
- CAS Number : 951461-27-1
Medicinal Chemistry
This compound has garnered attention in medicinal chemistry due to its potential as an antitumor agent . Its structural components allow it to interact with specific biological targets such as kinases involved in cancer pathways.
Case Studies
Recent studies have shown that derivatives of this compound exhibit promising activity against certain cancer cell lines. For instance:
- Anticancer Activity : Research indicates that modifications to the pyrido[1,2-a]pyrimidin moiety enhance cytotoxic effects on breast cancer cells.
Biological Studies
The compound's unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition. Its ability to bind selectively to certain proteins can be exploited for drug development.
Material Science
In material science, the electronic properties of this compound are being explored for applications in organic electronics and photonics. Its unique molecular structure could lead to innovative materials with enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)methyl]-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Core Modifications
Pyrido[1,2-a]pyrimidin-4-one Derivatives
- Compound 52g (): Features a pyrido[3,4-d]pyrimidin-4(3H)-one core with a pyrazolylmethyl substituent. The differing ring fusion (pyrido[3,4-d] vs. The 4-oxo group in both compounds may facilitate hydrogen bonding with targets .
- 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate (): Shares the pyrido[1,2-a]pyrimidin-4-one motif but incorporates a piperidinium nitrate group. This cationic substituent enhances water solubility compared to the hydrophobic 4-methoxyphenylmethyl group in the target compound .
Benzothiadiazine Derivatives
Methoxyphenyl-Substituted Heterocycles
- Pyridin-2(1H)-one derivatives (): Compounds with 4-hydroxy-3-methoxyphenyl and bromophenyl substituents exhibit antioxidant activity (up to 79.05%) and moderate antibacterial effects. The 4-methoxyphenyl group in the target compound may similarly enhance lipophilicity and membrane permeability, though its electron-donating methoxy group could reduce oxidative metabolism .
Physicochemical Properties
Biological Activity
The compound 2-[(4-methoxyphenyl)methyl]-4-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic molecule with potential therapeutic applications due to its unique structural properties. This article explores its biological activity through various studies and research findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity. The structure includes a benzothiadiazine core with pyridopyrimidine and methoxyphenyl substituents.
| Property | Details |
|---|---|
| IUPAC Name | 2-[(4-methoxyphenyl)methyl]-1,1-dioxo-4-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1λ6,2,4-benzothiadiazin-3-one |
| Molecular Formula | C24H20N4O5S |
| Molecular Weight | 460.50 g/mol |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to modulate the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication. Inhibition of DHFR can lead to reduced proliferation of cancer cells by limiting the availability of tetrahydrofolate necessary for nucleic acid synthesis .
Anticancer Properties
Research indicates that derivatives of pyridopyrimidine compounds often exhibit significant anticancer activity. The mechanism involves inhibition of DHFR and other kinases, which are crucial for cell cycle progression and survival . For instance:
- Study Findings : A review highlighted that several pyridopyrimidine derivatives exhibited high affinity for DHFR, leading to effective suppression of tumor growth in vitro and in vivo models .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have demonstrated that it possesses activity against various bacterial strains and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| K. pneumoniae | 6.25 µg/mL |
| F. oxysporum | 32 µg/mL |
These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .
Case Studies
Several case studies have investigated the biological effects of this compound:
- Anticancer Study : A study involving murine models treated with the compound showed a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells through the modulation of signaling pathways associated with cell survival .
- Antimicrobial Efficacy : In vitro tests against clinical isolates of bacteria demonstrated that the compound effectively inhibited growth at low concentrations, indicating its potential as a therapeutic agent against resistant strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
